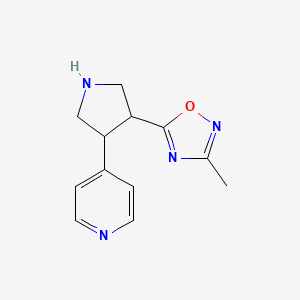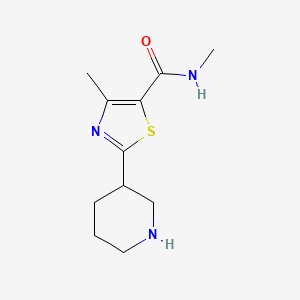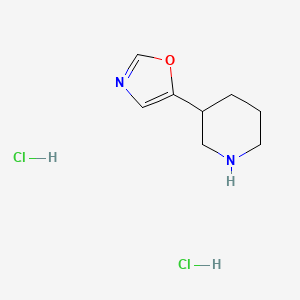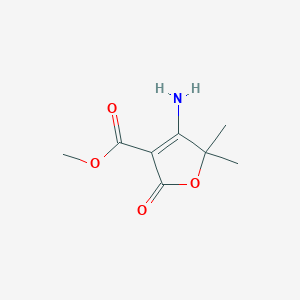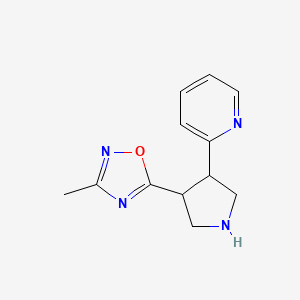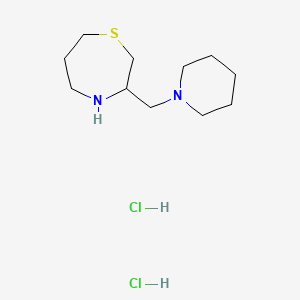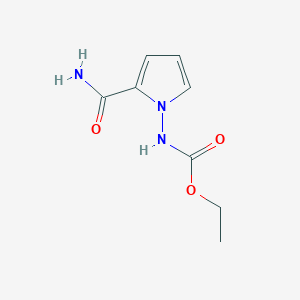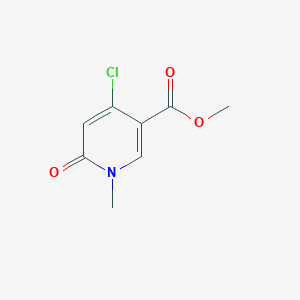
Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
描述
“Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate” is a chemical compound. However, there is limited information available about this specific compound12. It’s worth noting that its ethyl variant, “Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate”, is more commonly referenced in the literature1.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate”. However, related compounds have been synthesized and studied34.Molecular Structure Analysis
The molecular structure of “Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate” is not readily available. However, the molecular formula of its ethyl variant is C9H10ClNO31.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate”. However, related compounds have been involved in various chemical reactions5.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate” are not readily available. However, the ethyl variant of this compound has a molecular weight of 215.64 and is a solid at room temperature1. Another related compound, “3-Pyridinecarboxylicacid, 1,6-dihydro-1-Methyl-6-oxo-, Methyl ester”, has a melting point of 138.3-139.2 °C7.科学研究应用
1. Neuroprotective and Anti-neuroinflammatory Agents
- Application Summary: Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .
- Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Further, the neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
2. Synthesis of Disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines
- Application Summary: 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may be of interest as substances with useful pharmacological properties .
- Methods of Application: The compound was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .
- Results: The structure of the synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR and IR spectroscopy and mass-spectrometry .
3. Therapeutic Potential of Imidazole Containing Compounds
- Application Summary: Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application: The synthesis of imidazole and its derived products involves various kinds of synthetic routes .
- Results: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
4. 1,4-Dihydropyridine: Synthetic Advances, Medicinal and Insecticidal Properties
- Application Summary: 1,4-Dihydropyridine (1,4-DHP) is one of the foremost notable organic scaffolds with diverse pharmaceutical applications .
- Methods of Application: This study highlights recent accomplishments in the construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies .
- Results: The various intrinsic therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities, have been summarized with a focus on their structure–activity relationship (SAR) investigations .
5. Eco-Friendly Methodology to Prepare N-Substituted Pyrroles
- Application Summary: Microwave (MW) irradiation has been used to accelerate the Vilsmeier-Haack formylations of pyrrole substrates .
- Methods of Application: The details of the methodology are not provided in the source, but typically, microwave-assisted organic synthesis (MAOS) is a technique in green chemistry that involves the use of microwave radiation to heat reactions. This can lead to significant reductions in reaction time and improved product yield .
- Results: The results of the study are not provided in the source, but generally, microwave-assisted reactions can lead to cleaner reactions with higher yields .
安全和危害
The safety and hazards of “Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate” are not known. However, the ethyl variant of this compound has been classified as harmful if swallowed, harmful in contact with skin, and may cause respiratory irritation1. Another related compound, “4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid”, has similar hazard statements2.
未来方向
The future directions for the study and application of “Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate” are not clear due to the limited information available. However, related compounds are being studied for their potential applications in various fields34.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or consult with a chemist.
属性
IUPAC Name |
methyl 4-chloro-1-methyl-6-oxopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-10-4-5(8(12)13-2)6(9)3-7(10)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVPIRZSONTNBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



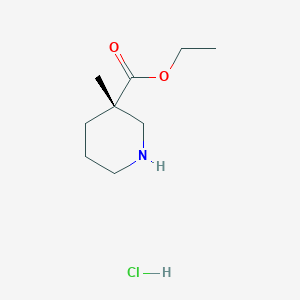
![5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride](/img/structure/B1434489.png)
![methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B1434490.png)
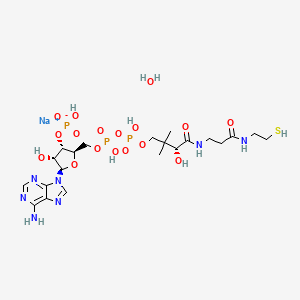
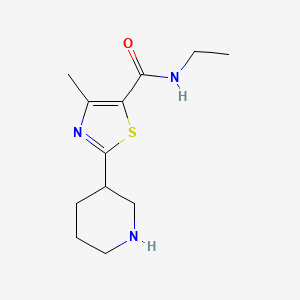
![N-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434495.png)
![N-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434496.png)
